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molecular formula C8H17ClN2O B1286627 N,N-dimethylpiperidine-4-carboxamide hydrochloride CAS No. 6270-42-4

N,N-dimethylpiperidine-4-carboxamide hydrochloride

Cat. No. B1286627
M. Wt: 192.68 g/mol
InChI Key: AQEDPORECJZBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957073B2

Procedure details

A solution of 4-dimethylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester (66) (220 mg, 0.85 mmol) in 4N HCl/MeOH (20 mL) was stirred at RT for 30 min. The reaction mixture was concentrated to give the product piperidine-4-carboxylic acid dimethylamide hydrochloride (67) (163 mg, 0.85 mmol, yield 99.9%).
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=[O:18])[N:15]([CH3:17])[CH3:16])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:19].CO>>[ClH:19].[CH3:16][N:15]([CH3:17])[C:14]([CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)=[O:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(N(C)C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(C(=O)C1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.85 mmol
AMOUNT: MASS 163 mg
YIELD: PERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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